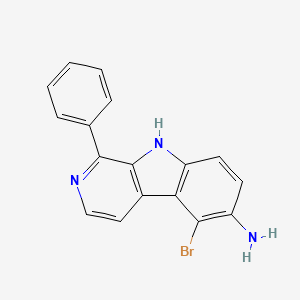
5-Bromo-1-phenyl-9H-beta-carbolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-phenyl-9H-beta-carbolin-6-amine: is a chemical compound with the molecular formula C17H12BrN3 It is characterized by its complex structure, which includes multiple aromatic rings and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine typically involves multi-step organic reactions. One common method includes the bromination of 1-phenyl-9H-beta-carbolin-6-amine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and studies.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mechanism of Action
The mechanism of action of 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Phenyl-9H-beta-carbolin-6-amine: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Chloro-1-phenyl-9H-beta-carbolin-6-amine: Contains a chlorine atom instead of bromine, leading to variations in its chemical behavior.
5-Fluoro-1-phenyl-9H-beta-carbolin-6-amine: Contains a fluorine atom, which affects its reactivity and interactions.
Uniqueness: 5-Bromo-1-phenyl-9H-beta-carbolin-6-amine is unique due to the presence of the bromine atom, which influences its chemical reactivity and potential applications. The bromine atom can participate in various chemical reactions, making this compound versatile in synthetic and research applications.
Properties
CAS No. |
160065-94-1 |
|---|---|
Molecular Formula |
C17H12BrN3 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
5-bromo-1-phenyl-9H-pyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C17H12BrN3/c18-15-12(19)6-7-13-14(15)11-8-9-20-16(17(11)21-13)10-4-2-1-3-5-10/h1-9,21H,19H2 |
InChI Key |
VACRQWAVUFKQSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C(=C(C=C4)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


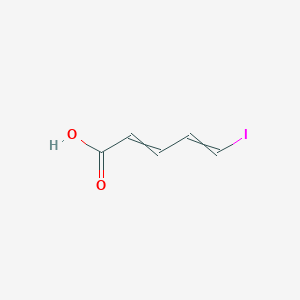




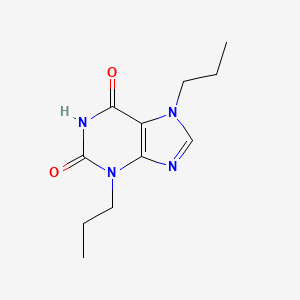
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
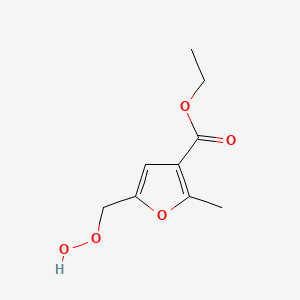
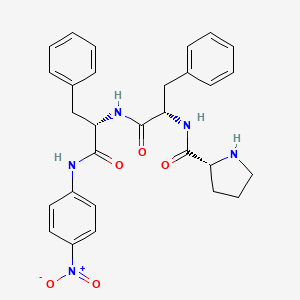
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)

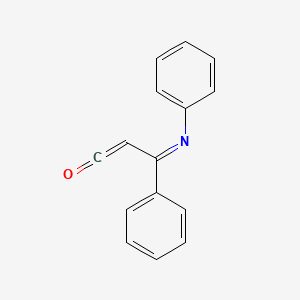
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
